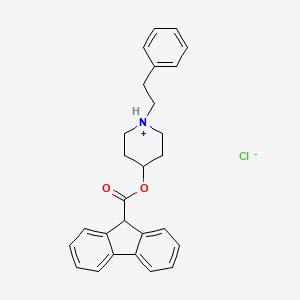
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a phenethyl group and a fluorenecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride typically involves the following steps:
Formation of N-Phenethylpiperidine: This step involves the reaction of piperidine with phenethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Introduction of the Fluorenecarboxylate Group: The N-phenethylpiperidine is then reacted with fluorenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane (DCM).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorenecarboxylate moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including analgesics and anesthetics.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and sedation.
類似化合物との比較
Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl and its analogs.
4-Anilino-N-phenethylpiperidine: Another intermediate in the synthesis of fentanyl.
Fentanyl: A potent synthetic opioid analgesic.
Uniqueness
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenethyl group, and fluorenecarboxylate moiety makes it a valuable compound for research and development in medicinal chemistry.
特性
CAS番号 |
63957-03-9 |
|---|---|
分子式 |
C27H28ClNO2 |
分子量 |
434.0 g/mol |
IUPAC名 |
[1-(2-phenylethyl)piperidin-1-ium-4-yl] 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C27H27NO2.ClH/c29-27(26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)30-21-15-18-28(19-16-21)17-14-20-8-2-1-3-9-20;/h1-13,21,26H,14-19H2;1H |
InChIキー |
FHAFDHUYIWKBCE-UHFFFAOYSA-N |
正規SMILES |
C1C[NH+](CCC1OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)CCC5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


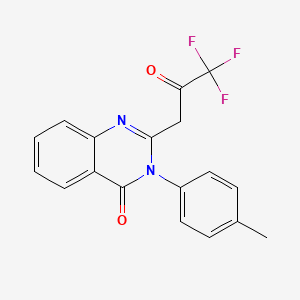
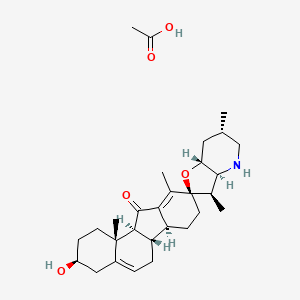
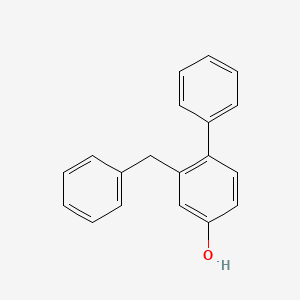
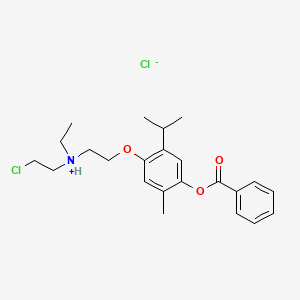
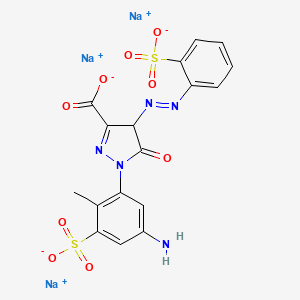
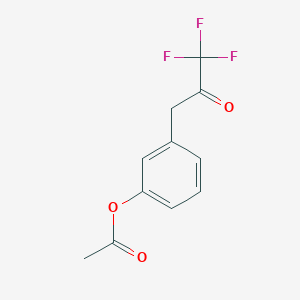
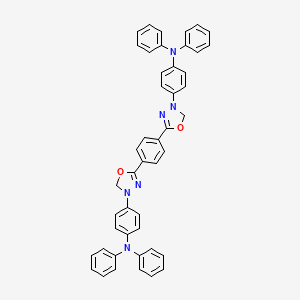
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)

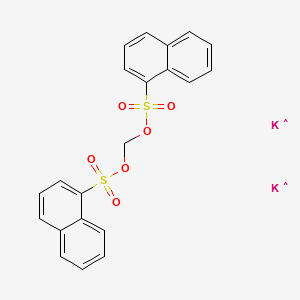
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
